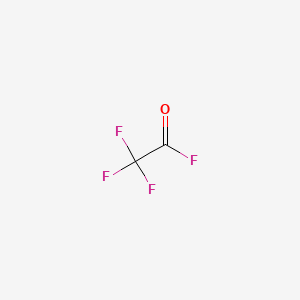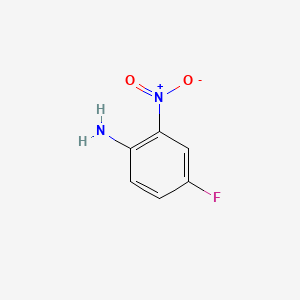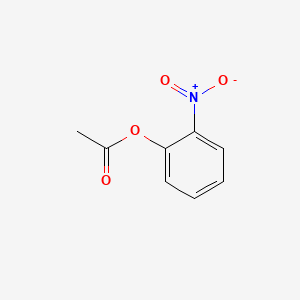
2-Nitrophenylacetat
Übersicht
Beschreibung
2-Nitrophenyl acetate, also known as acetic acid 2-nitrophenyl ester, is an organic compound with the molecular formula C8H7NO4. It is a derivative of phenol, where the hydroxyl group is replaced by an acetate group, and a nitro group is attached to the benzene ring. This compound is commonly used in organic synthesis and as a substrate in enzymatic reactions.
Wissenschaftliche Forschungsanwendungen
2-Nitrophenyl acetate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a model substrate in studying ester hydrolysis and enzyme kinetics. It is also used in the synthesis of various organic compounds.
Biology: It is employed in enzymatic assays to measure the activity of esterases and other hydrolytic enzymes.
Medicine: Research involving prodrug strategies often utilizes 2-nitrophenyl acetate as a model compound to study drug activation and release mechanisms.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
Target of Action
The primary target of 2-Nitrophenyl acetate is the family of enzymes known as serine proteases . These enzymes play vital roles in a variety of biological processes, including food digestion, intracellular protein recycling, blood clotting, inflammation, and apoptosis .
Mode of Action
2-Nitrophenyl acetate interacts with its target, serine proteases, through a process known as enzymatic catalysis . This interaction involves several catalytic strategies that are common in enzymatic catalysis . The compound is hydrolyzed by the enzyme, leading to the cleavage of the ester bond .
Biochemical Pathways
The hydrolysis of 2-Nitrophenyl acetate by serine proteases affects the protein degradation pathway . The breakdown of the compound results in the production of 2-Nitrophenol and acetic acid . This process is part of the broader enzymatic catalysis pathway involving serine proteases .
Pharmacokinetics
The compound’s molecular weight of 1811455 suggests that it may have good bioavailability, as smaller molecules generally have better absorption and distribution characteristics.
Result of Action
The hydrolysis of 2-Nitrophenyl acetate by serine proteases leads to the production of 2-Nitrophenol and acetic acid . This reaction contributes to the broader protein degradation process, which is essential for various biological functions .
Action Environment
The action of 2-Nitrophenyl acetate is influenced by environmental factors such as temperature and pH, which can affect the activity of serine proteases . .
Biochemische Analyse
Biochemical Properties
2-Nitrophenyl acetate plays a significant role in biochemical reactions, primarily as a substrate for esterases and lipases. These enzymes catalyze the hydrolysis of 2-Nitrophenyl acetate, resulting in the formation of 2-nitrophenol and acetic acid. The interaction between 2-Nitrophenyl acetate and these enzymes is crucial for studying enzyme kinetics and mechanisms. The hydrolysis reaction is often monitored by measuring the release of 2-nitrophenol, which absorbs light at 405 nm, making it easy to quantify using spectrophotometry .
Cellular Effects
2-Nitrophenyl acetate influences various cellular processes by acting as a substrate for esterases and lipases. These enzymes are involved in lipid metabolism and the breakdown of ester bonds within cells. The hydrolysis of 2-Nitrophenyl acetate by these enzymes can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the release of 2-nitrophenol can serve as a marker for enzyme activity and cellular health .
Molecular Mechanism
The molecular mechanism of 2-Nitrophenyl acetate involves its interaction with esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond in 2-Nitrophenyl acetate, resulting in the formation of 2-nitrophenol and acetic acid. The reaction proceeds through a nucleophilic attack on the carbonyl carbon of the ester bond, followed by the release of the nitrophenol moiety. This process is essential for understanding the enzyme’s catalytic activity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitrophenyl acetate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term studies have shown that the hydrolysis of 2-Nitrophenyl acetate can lead to a gradual decrease in its concentration, affecting the accuracy of enzyme assays. Therefore, it is essential to store the compound properly and use it within a specific timeframe to ensure reliable results .
Dosage Effects in Animal Models
The effects of 2-Nitrophenyl acetate in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, it can lead to toxicity and adverse reactions, such as liver and kidney damage. Studies have shown that the threshold for toxicity varies depending on the animal species and the route of administration. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
2-Nitrophenyl acetate is involved in metabolic pathways related to ester hydrolysis. The compound is hydrolyzed by esterases and lipases, resulting in the formation of 2-nitrophenol and acetic acid. These products can further participate in various metabolic processes within the cell. For example, acetic acid can enter the citric acid cycle, while 2-nitrophenol can undergo further metabolic transformations. The interaction of 2-Nitrophenyl acetate with these enzymes and metabolic pathways is essential for understanding its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Nitrophenyl acetate within cells and tissues depend on its physicochemical properties and interactions with transporters and binding proteins. The compound can diffuse across cell membranes due to its relatively small size and lipophilic nature. Once inside the cell, it can interact with various intracellular proteins and enzymes, affecting its localization and accumulation. The distribution of 2-Nitrophenyl acetate within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-Nitrophenyl acetate is primarily determined by its interactions with intracellular enzymes and proteins. The compound can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and lysosomes. The hydrolysis of 2-Nitrophenyl acetate by esterases and lipases can occur in these compartments, affecting its activity and function. Additionally, post-translational modifications and targeting signals can influence the localization of 2-Nitrophenyl acetate within specific organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nitrophenyl acetate can be synthesized through the esterification of 2-nitrophenol with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the by-products. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of 2-nitrophenyl acetate involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, enhances the efficiency and yield of the product. The purification of the final product is achieved through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitrophenyl acetate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Hydrolysis: In the presence of water and a base or acid catalyst, 2-nitrophenyl acetate hydrolyzes to produce 2-nitrophenol and acetic acid.
Reduction: The nitro group in 2-nitrophenyl acetate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, sodium hydroxide (base), or hydrochloric acid (acid).
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 2-Nitrophenol and acetic acid.
Reduction: 2-Aminophenyl acetate.
Substitution: Depending on the nucleophile, products such as 2-nitrophenyl amine derivatives.
Vergleich Mit ähnlichen Verbindungen
2-Nitrophenyl acetate can be compared with other nitrophenyl esters, such as 4-nitrophenyl acetate and 3-nitrophenyl acetate. These compounds share similar reactivity and applications but differ in the position of the nitro group on the benzene ring.
4-Nitrophenyl acetate: The nitro group is positioned at the para position relative to the acetate group. It is commonly used in enzymatic assays and organic synthesis.
3-Nitrophenyl acetate: The nitro group is positioned at the meta position. It is less commonly used but still serves as a useful substrate in certain chemical reactions.
Uniqueness of 2-Nitrophenyl Acetate: The ortho position of the nitro group in 2-nitrophenyl acetate influences its reactivity and steric interactions, making it a unique compound for specific applications in organic synthesis and enzymatic studies.
Conclusion
2-Nitrophenyl acetate is a valuable compound in various fields of scientific research and industry. Its unique chemical properties and reactivity make it an essential tool for studying ester hydrolysis, enzyme kinetics, and organic synthesis. Understanding its preparation methods, chemical reactions, and applications provides a comprehensive insight into its significance and utility.
Eigenschaften
IUPAC Name |
(2-nitrophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCKRGSNLOHYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060590 | |
| Record name | Acetic acid, 2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-69-5 | |
| Record name | 2-Nitrophenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrophenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-NITROPHENYL ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-nitrophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrophenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Nitrophenyl acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2F7VE48GB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


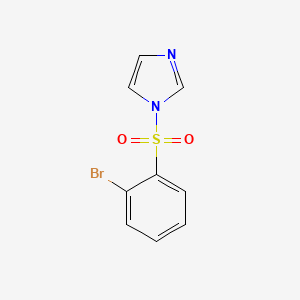
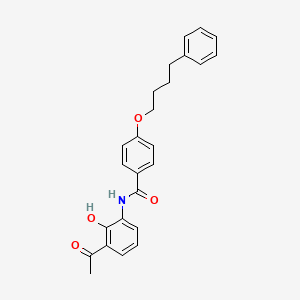
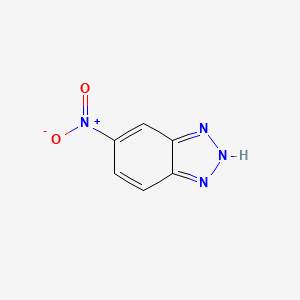

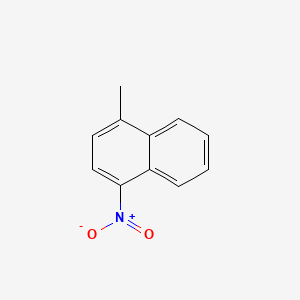
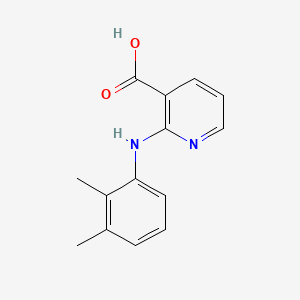
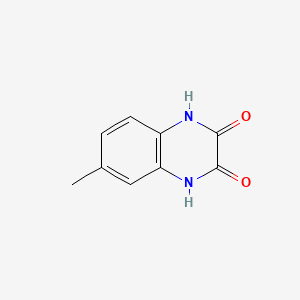
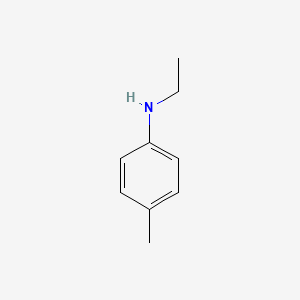
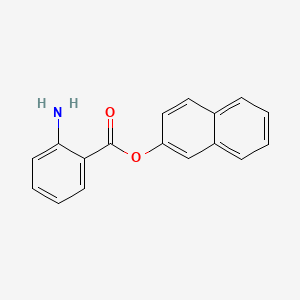
![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)
